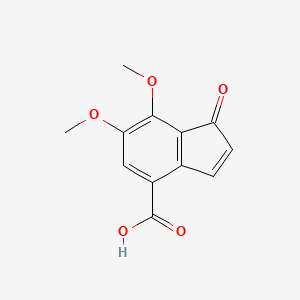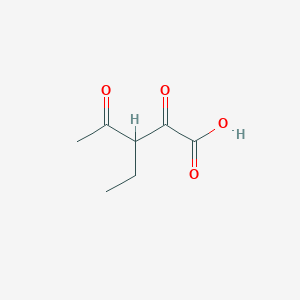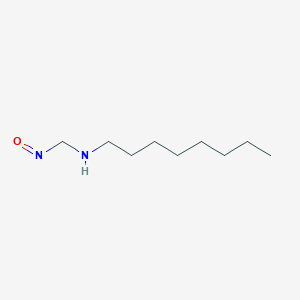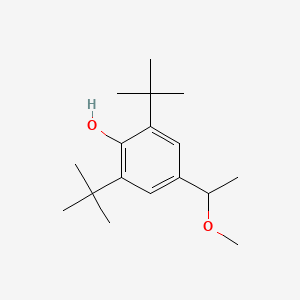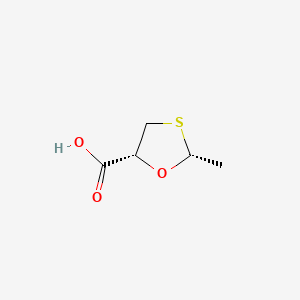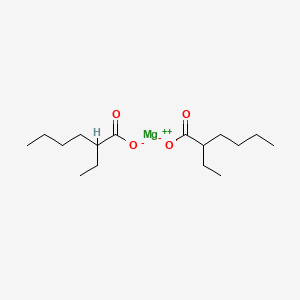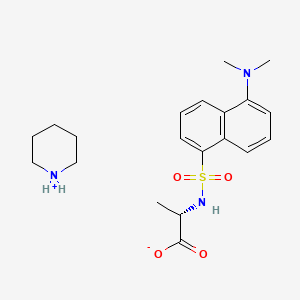
Dansyl-L-alanine Piperidinium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-L-alanine Piperidinium Salt is a chemical compound with the molecular formula C15H18N2O4S.C5H11N and a molecular weight of 407.53 . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dansyl-L-alanine Piperidinium Salt is typically synthesized through the derivatization of amino acids using dansyl chloride . The process involves the reaction of L-alanine with dansyl chloride in the presence of a base, followed by the addition of piperidine to form the piperidinium salt . The reaction conditions often include the use of organic solvents such as methanol or acetonitrile and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product, which is typically greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-alanine Piperidinium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium tetrahydroborate.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium tetrahydroborate, Raney-Nickel.
Solvents: Methanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Dansyl-L-alanine Piperidinium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dansyl-L-alanine Piperidinium Salt involves its ability to act as a fluorescent probe. The dansyl group in the compound can absorb light and emit fluorescence, making it useful for detecting and quantifying biological molecules . The piperidinium salt enhances the solubility and stability of the compound in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-norvaline Piperidinium Salt: Similar in structure but with a different amino acid component.
Dansylsarcosine Piperidinium Salt: Another derivative with a different amino acid.
Uniqueness
Dansyl-L-alanine Piperidinium Salt is unique due to its specific combination of the dansyl group and L-alanine, which provides distinct fluorescent properties and reactivity compared to other similar compounds .
Properties
CAS No. |
83803-56-9 |
|---|---|
Molecular Formula |
C20H29N3O4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate;piperidin-1-ium |
InChI |
InChI=1S/C15H18N2O4S.C5H11N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;1-2-4-6-5-3-1/h4-10,16H,1-3H3,(H,18,19);6H,1-5H2/t10-;/m0./s1 |
InChI Key |
YCUBRLRZPHPCLI-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CC[NH2+]CC1 |
Canonical SMILES |
CC(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CC[NH2+]CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


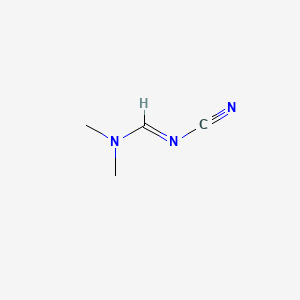
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
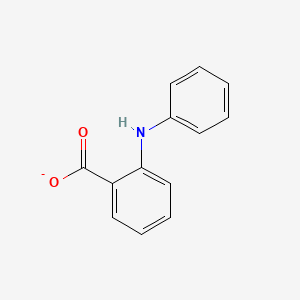
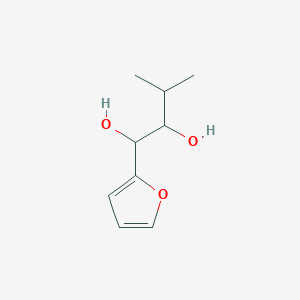
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
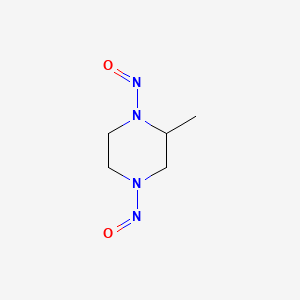
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
